molecular formula C10H8N2O3 B14166988 2-Oxo-2H-chromene-3-carbohydrazide CAS No. 1846-91-9

2-Oxo-2H-chromene-3-carbohydrazide

Cat. No.: B14166988
CAS No.: 1846-91-9
M. Wt: 204.18 g/mol
InChI Key: CYBJAPNIFNGQQR-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromene-3-carbohydrazide is a chemical compound with the molecular formula C10H8N2O3. It belongs to the class of chromene derivatives, which are known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Oxo-2H-chromene-3-carbohydrazide can be synthesized through the reaction of ethyl 2-oxo-2H-chromene-3-carboxylate with hydrazine hydrate. The reaction typically involves heating the mixture under reflux in absolute ethanol for a couple of hours. The precipitate formed is then filtered, washed with ethanol, and dried .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of hydrazine hydrate and chromene derivatives under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazones, heterocyclic compounds, and other functionalized derivatives .

Scientific Research Applications

2-oxo-2H-chromene-3-carbohydrazide is a molecule that is widely used for synthesizing various heterocycles, such as thiadiazole, imidazolinones, thiosemicarbazones, aryl hydrazones, thiazolidinones, 1,3,4-oxadiazoles, and triazolo thiazolidinones . These heterocycles are obtained when 2-oxo-2H-chromene-3-carbohydrazides react with aldehydes and possess multiple biological activities like anti-tubercular, anti-cancer, anti-viral, anti-amoebic, herbicidal, anti-oxidant, anti-inflammatory, and anti-microbial activities . Diverse biological activities of substituted this compound are probably by virtue of toxophoric –N-C=O grouping .

Antimicrobial Applications
2-oxo-2H-chromene derivatives are associated with a broad spectrum of biological activities . Many have been reported to possess antibacterial, antifungal, and antiviral properties .

  • Synthesis and Evaluation: 2-(2-Oxo-2H-chromene-3-carbonyl)hydrazinyl)carbonylbenzoic acids and 4-oxo-4-(2-(2-oxo-2H-chromene-3-carbonyl)hydrazinyl)butanoic acids can be synthesized from the reaction of 2-oxo-2H-chromene-3-carbohydrazides with phthalic anhydride and succinic anhydride, respectively . The synthesized compounds can be screened for their antimicrobial activity .
  • Antibacterial Activity: Some synthesized 2-oxo-N1-[(E)-quinolin-3-ylmethylidene]-2H-chromene-3-carbohydrazide compounds have exhibited moderate to potent antibacterial activity against Gram-positive organisms like S. pyogenus and S. aureus, and Gram-negative organisms like P. aeruginosa and E. coli .
  • Antifungal Activity: Some tested compounds exhibited significant and equipotent antifungal activity against Candida albicans, but none showed significant antifungal activity against A. Niger and A. clavatus .

HIV-1 Inhibitors
this compound derivatives have been designed and produced as potential lead compounds as HIV-1 IN inhibitors .

Comparison with Similar Compounds

Biological Activity

2-Oxo-2H-chromene-3-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The 2-oxo-2H-chromene scaffold is known for its broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The incorporation of the carbohydrazide moiety enhances these activities, making it a subject of significant research interest.

Synthesis of this compound

The synthesis typically involves the reaction of 2-oxo-2H-chromene derivatives with hydrazine or hydrazones. The following general reaction scheme outlines the synthesis:

2 Oxo 2H chromene+Hydrazine2 Oxo 2H chromene 3 carbohydrazide\text{2 Oxo 2H chromene}+\text{Hydrazine}\rightarrow \text{2 Oxo 2H chromene 3 carbohydrazide}

Key Steps:

  • Formation of the chromene backbone via condensation reactions.
  • Hydrazone formation through the reaction with hydrazine derivatives.
  • Purification through recrystallization or chromatography.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. A study reported the evaluation of several derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition.

CompoundBacterial StrainZone of Inhibition (mm)
1Staphylococcus aureus18
2Escherichia coli16
3Pseudomonas aeruginosa20

Antiviral Activity

Another notable property is its potential as an antiviral agent. A study indicated that derivatives of this compound could inhibit HIV integrase activity, which is crucial for viral replication.

Case Study: HIV Integrase Inhibition
In a series of experiments, various derivatives were tested for their ability to inhibit HIV integrase:

CompoundIC50 (µM)Mechanism of Action
A5.4Metal ion chelation
B7.1Competitive inhibition
C9.0Non-competitive inhibition

Anti-inflammatory Properties

The anti-inflammatory effects were evaluated using in vitro assays that measured the inhibition of pro-inflammatory cytokines. The results indicated that certain derivatives significantly reduced TNF-alpha and IL-6 levels.

The biological activity of this compound can be attributed to its ability to form chelates with metal ions and its interaction with various biological targets:

  • Metal Ion Chelation: Compounds can bind to metal ions like Zn²⁺ and Cu²⁺, which are essential for the activity of many enzymes.
    Complex Formation [Metal Ion]+[Ligand][Metal Ligand Complex]\text{Complex Formation }[\text{Metal Ion}]+[\text{Ligand}]\rightarrow [\text{Metal Ligand Complex}]
  • Inhibition of Enzymatic Activity: By interacting with key enzymes involved in inflammation and viral replication.

Properties

IUPAC Name

2-oxochromene-3-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-12-9(13)7-5-6-3-1-2-4-8(6)15-10(7)14/h1-5H,11H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBJAPNIFNGQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001232559
Record name 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1846-91-9
Record name 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1846-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2H-1-benzopyran-3-carboxylic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001232559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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